

Fmoc-S-3-amino-4,4-diphenyl-butyric acid CAS number and specifications

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Compound of Interest

Compound Name: Fmoc-S-3-amino-4,4-diphenyl-butyric acid

Cat. No.: B1635678

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A Technical Guide to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis. Its unique structure, featuring a diphenyl moiety, allows for the introduction of specific conformational constraints and potential aromatic interactions within a peptide sequence. This guide provides a comprehensive overview of its chemical properties, specifications, and its application in the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology.

Chemical Identifier and Specifications

While a specific CAS (Chemical Abstracts Service) number for the (S)-enantiomer of 3-amino-4,4-diphenyl-butyric acid is not readily available in public databases, the corresponding (R)-enantiomer is registered under CAS number 332062-10-9[1]. It is important for researchers to verify the enantiomeric purity and specific CAS number with their supplier. The general specifications for this class of compounds are summarized below.

Property	Specification	Source
Chemical Name	Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid	[2]
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-(S)-3-amino-4,4-diphenylbutanoic acid, FMOC-(S)-3-AMINO-4,4-DIPHENYLBUTANOIC ACID	[2]
Molecular Formula	C31H27NO4	[2]
Molecular Weight	477.55 g/mol	[2]
Appearance	White to off-white powder	Typical
Purity (HPLC)	≥97%	[3]
Solubility	Soluble in DMF, DMSO	Typical
Storage	Store at -20°C for long-term storage.	[4]

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Fmoc protecting group on the alpha-amino group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[\[5\]](#)

Experimental Protocol: General Fmoc Solid-Phase Peptide Synthesis Cycle

The following is a generalized protocol for the incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid or any other Fmoc-protected amino acid into a peptide sequence using manual

SPPS. Automated synthesizers follow a similar series of steps.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[6]
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.[7]

2. Fmoc Deprotection:

- Drain the solvent from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for a specified time (e.g., an initial 5 minutes, drain, and then a second treatment for 15-20 minutes) to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
- Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling:

- In a separate vessel, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent (e.g., HBTU, HATU) in DMF.
- Add an activating base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the amino acid solution.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours to allow for complete coupling.[6]
- Drain the coupling solution and wash the resin with DMF.

4. Capping (Optional but Recommended):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
- Wash the resin with DMF.

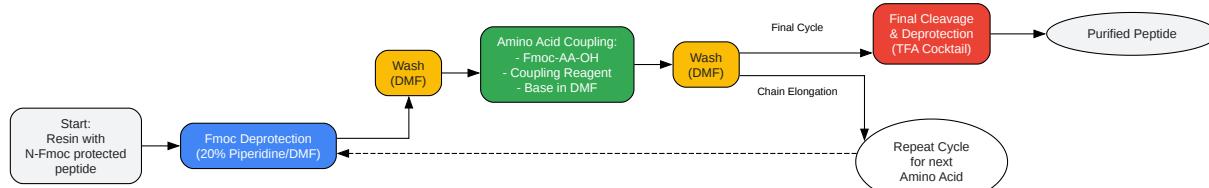
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[\[6\]](#)
- The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[\[6\]](#)
- The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.



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Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a synthetic building block and is not known to be involved in endogenous signaling pathways. Its utility lies in the *de novo* synthesis of peptides which may be designed to interact with and modulate specific biological pathways.

Conclusion

Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a valuable reagent for peptide chemists, enabling the introduction of unique structural features into synthetic peptides. A thorough understanding of its properties and the principles of Fmoc SPPS is essential for its successful application in research and drug development. Researchers should always consult the technical data sheets from their suppliers for the most accurate and up-to-date information.

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